Comparative Lipophilicity (LogP) and Its Impact on Compound Prioritization in Kinase Inhibitor Programs
The lipophilicity of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (calculated XLogP: 0.5) is quantifiably distinct from key comparators [1]. This value represents a balanced lipophilicity for a synthetic intermediate, impacting solubility and membrane permeability in subsequent applications. In the context of pyrazole-based kinase inhibitors, where optimal LogP values for drug-likeness are often in the range of 1-3, a building block with a LogP of 0.5 offers a crucial starting point for fine-tuning the overall compound's physicochemical profile, providing a clear advantage over more lipophilic (e.g., ethyl ester, LogP ~1.0) or more hydrophilic analogs.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 0.5 |
| Comparator Or Baseline | Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (Predicted LogP = 1.0) |
| Quantified Difference | Target compound is ~0.5 LogP units less lipophilic, indicating a significant difference in hydrophobicity. |
| Conditions | In silico prediction based on structural fragments (XLogP3 algorithm). |
Why This Matters
Lipophilicity is a primary driver of ADME properties; this quantifiable difference in LogP allows a chemist to strategically select the methyl ester to lower overall lipophilicity in a lead series, a critical factor in avoiding metabolic instability and promiscuous off-target binding.
- [1] Chem960.com. (n.d.). 923283-30-1 (1-乙基-4-硝基-1H-吡唑-3-甲酸甲酯,Methyl 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylate) - Calculated XLogP. View Source
